Cas no 119639-05-3 ((3R)-3-hydroxyoct-4-enoic acid)

(3R)-3-hydroxyoct-4-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Octenoic acid, 3-hydroxy-, (3R,4E)-
- (3R)-3-hydroxyoct-4-enoic acid
- EN300-1827062
- 119639-05-3
-
- Inchi: InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h4-5,7,9H,2-3,6H2,1H3,(H,10,11)/b5-4+/t7-/m0/s1
- InChI Key: XWLRJZXXLLFLAS-KPJROHGDSA-N
- SMILES: CCCC=CC(CC(=O)O)O
Computed Properties
- Exact Mass: 158.094294304g/mol
- Monoisotopic Mass: 158.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 57.5Ų
(3R)-3-hydroxyoct-4-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1827062-10.0g |
(3R)-3-hydroxyoct-4-enoic acid |
119639-05-3 | 10g |
$7128.0 | 2023-06-03 | ||
Enamine | EN300-1827062-0.05g |
(3R)-3-hydroxyoct-4-enoic acid |
119639-05-3 | 0.05g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1827062-1g |
(3R)-3-hydroxyoct-4-enoic acid |
119639-05-3 | 1g |
$1658.0 | 2023-09-19 | ||
Enamine | EN300-1827062-10g |
(3R)-3-hydroxyoct-4-enoic acid |
119639-05-3 | 10g |
$7128.0 | 2023-09-19 | ||
Enamine | EN300-1827062-0.1g |
(3R)-3-hydroxyoct-4-enoic acid |
119639-05-3 | 0.1g |
$1459.0 | 2023-09-19 | ||
Enamine | EN300-1827062-5.0g |
(3R)-3-hydroxyoct-4-enoic acid |
119639-05-3 | 5g |
$4806.0 | 2023-06-03 | ||
Enamine | EN300-1827062-2.5g |
(3R)-3-hydroxyoct-4-enoic acid |
119639-05-3 | 2.5g |
$3249.0 | 2023-09-19 | ||
Enamine | EN300-1827062-1.0g |
(3R)-3-hydroxyoct-4-enoic acid |
119639-05-3 | 1g |
$1658.0 | 2023-06-03 | ||
Enamine | EN300-1827062-0.5g |
(3R)-3-hydroxyoct-4-enoic acid |
119639-05-3 | 0.5g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1827062-0.25g |
(3R)-3-hydroxyoct-4-enoic acid |
119639-05-3 | 0.25g |
$1525.0 | 2023-09-19 |
(3R)-3-hydroxyoct-4-enoic acid Related Literature
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Additional information on (3R)-3-hydroxyoct-4-enoic acid
Comprehensive Overview of (3R)-3-hydroxyoct-4-enoic acid (CAS No. 119639-05-3): Properties, Applications, and Research Insights
(3R)-3-hydroxyoct-4-enoic acid (CAS No. 119639-05-3) is a chiral hydroxy fatty acid derivative that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This compound, characterized by its hydroxyl group at the 3R position and a double bond at the 4-position of an octanoic acid backbone, serves as a versatile intermediate in organic synthesis and drug development. Its enantiomeric purity and functional group reactivity make it valuable for asymmetric synthesis and metabolic studies.
In recent years, the demand for chiral building blocks like (3R)-3-hydroxyoct-4-enoic acid has surged, driven by advancements in precision medicine and green chemistry. Researchers are particularly interested in its role as a precursor for bioactive molecules, including anti-inflammatory agents and flavor enhancers. The compound’s CAS No. 119639-05-3 is frequently searched in academic databases, reflecting its relevance in enzymatic catalysis and natural product synthesis.
From a structural perspective, (3R)-3-hydroxyoct-4-enoic acid exhibits intriguing physicochemical properties. The presence of both a hydroxyl group and a carbon-carbon double bond allows for diverse chemical modifications, such as esterification or oxidation, which are critical for tailoring its applications. Analytical techniques like NMR spectroscopy and HPLC are commonly employed to verify its purity and configuration, ensuring compliance with pharmaceutical standards.
The compound’s potential extends to biodegradable polymers and sustainable materials, aligning with global trends toward eco-friendly alternatives. For instance, its incorporation into polyhydroxyalkanoates (PHAs)—a class of biodegradable plastics—has been explored to enhance material properties. This application resonates with industries seeking carbon-neutral solutions, a topic frequently queried in scientific search engines.
Another area of interest is the role of (3R)-3-hydroxyoct-4-enoic acid in microbial metabolism. Certain bacteria produce this compound during fermentation processes, highlighting its natural occurrence and biosynthetic pathways. Studies on enantioselective enzymes that catalyze its formation are pivotal for biotechnological applications, such as biofuel production and waste valorization.
In the context of consumer trends, the compound’s derivatives are investigated for use in cosmeceuticals and nutraceuticals. Its moisturizing properties and skin-barrier enhancement capabilities are often compared to hyaluronic acid or ceramides, making it a subject of interest in dermatological research. Searches for "natural skincare ingredients" or "anti-aging compounds" frequently intersect with discussions about hydroxy fatty acids.
To address common queries from synthetic chemists, the synthesis of (3R)-3-hydroxyoct-4-enoic acid typically involves asymmetric reduction of ketones or enzymatic resolution of racemic mixtures. Optimizing these methods for industrial-scale production remains a focus, particularly to reduce costs and improve atom economy—a key metric in green chemistry.
In summary, (3R)-3-hydroxyoct-4-enoic acid (CAS No. 119639-05-3) exemplifies the intersection of chirality, sustainability, and multidisciplinary research. Its applications span pharmaceuticals, materials science, and biotechnology, making it a compound of enduring relevance. As AI-driven drug discovery and circular economy principles gain traction, this molecule’s role is poised to expand further.
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